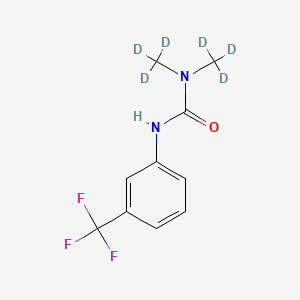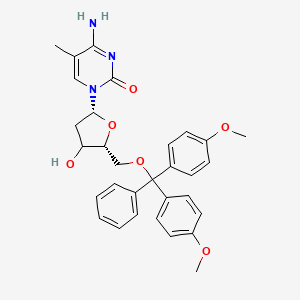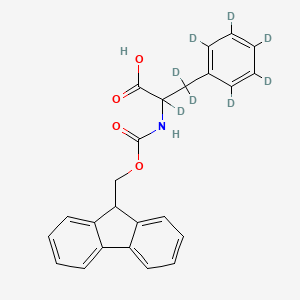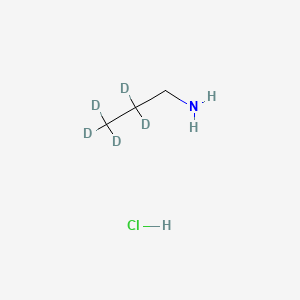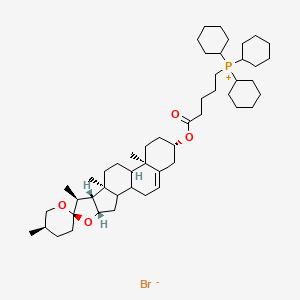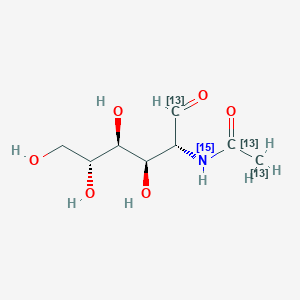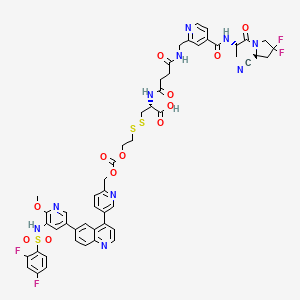
Fap-PI3KI1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fap-PI3KI1 is a novel compound that targets fibroblast activation protein (FAP) and inhibits phosphatidylinositol 3-kinase (PI3K). This compound has shown promise in reducing fibrosis and extending life in mouse models of idiopathic pulmonary fibrosis (IPF) . This compound is designed to specifically target myofibroblasts, which are cells activated by transforming growth factor-β (TGFβ) in fibrotic tissue and secrete collagen and other fibrosis-causing proteins in a PI3K-dependent manner .
Vorbereitungsmethoden
The preparation of Fap-PI3KI1 involves conjugating a ligand for fibroblast activation protein (FAPL) to a PI3K inhibitor. The PI3K inhibitor is derivatized from omipalisib (GSK2126458), a dual PI3K/mTOR inhibitor . The synthesis process includes the use of a disulfide bond, which is cleaved in the reductive endosomal environment to attach the PI3K inhibitor to FAPL . This method ensures that the compound is specifically taken up by FAP-expressing cells .
Analyse Chemischer Reaktionen
Fap-PI3KI1 undergoes several types of chemical reactions, primarily involving its interaction with FAP-expressing cells. The compound is internalized by these cells and retains efficacy after the drug is removed . The major product formed from these reactions is the inhibition of collagen production and reduction of fibrosis . Common reagents and conditions used in these reactions include the use of disulfide bonds and reductive endosomal environments .
Wissenschaftliche Forschungsanwendungen
Fap-PI3KI1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of PI3K and its effects on collagen production . In biology, it is used to understand the role of FAP in fibrotic tissues and its potential as a therapeutic target . In medicine, this compound is being explored as a potential treatment for idiopathic pulmonary fibrosis and other fibrotic diseases .
Wirkmechanismus
The mechanism of action of Fap-PI3KI1 involves its specific targeting of FAP-expressing myofibroblasts. The compound is internalized by these cells through endocytosis, where the disulfide bond is cleaved in the reductive endosomal environment, releasing the PI3K inhibitor . This inhibition of PI3K reduces collagen production and other signs of fibrosis, such as the expression of α-smooth muscle actin . The molecular targets and pathways involved include the PI3K pathway and the TGFβ signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Fap-PI3KI1 is unique in its specific targeting of FAP-expressing cells and its dual inhibition of PI3K and mTOR. Similar compounds include omipalisib (GSK2126458), which is a dual PI3K/mTOR inhibitor, and other PI3K inhibitors that have been used in clinical trials for IPF . this compound’s targeted delivery to FAP-expressing cells reduces the toxicity associated with PI3K inhibitors and enhances its efficacy in reducing fibrosis .
Eigenschaften
Molekularformel |
C52H48F4N10O12S3 |
|---|---|
Molekulargewicht |
1177.2 g/mol |
IUPAC-Name |
(2R)-2-[[4-[[4-[[(2S)-1-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyridin-2-yl]methylamino]-4-oxobutanoyl]amino]-3-[2-[[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]quinolin-4-yl]pyridin-2-yl]methoxycarbonyloxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C52H48F4N10O12S3/c1-29(49(70)66-28-52(55,56)21-37(66)22-57)63-47(69)31-11-13-58-36(17-31)25-61-45(67)9-10-46(68)64-43(50(71)72)27-80-79-16-15-77-51(73)78-26-35-6-3-32(23-60-35)38-12-14-59-41-7-4-30(18-39(38)41)33-19-42(48(76-2)62-24-33)65-81(74,75)44-8-5-34(53)20-40(44)54/h3-8,11-14,17-20,23-24,29,37,43,65H,9-10,15-16,21,25-28H2,1-2H3,(H,61,67)(H,63,69)(H,64,68)(H,71,72)/t29-,37-,43-/m0/s1 |
InChI-Schlüssel |
DXXIUVWNTLDCDL-QWSSMIDASA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CC(C[C@H]1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)N[C@@H](CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |
Kanonische SMILES |
CC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)NC(CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


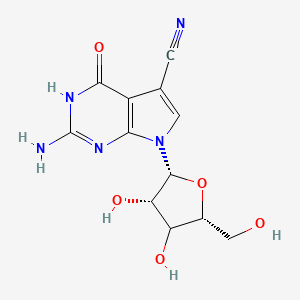
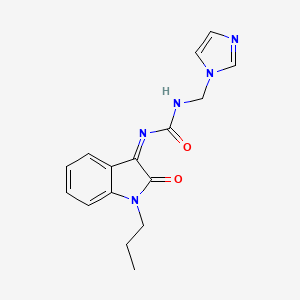
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
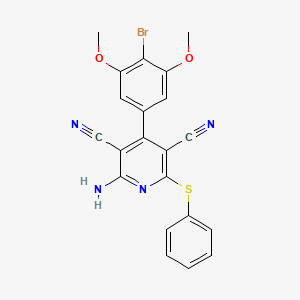
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
